molecular formula C21H30BrN3O6S B585650 S-Bbg-dee CAS No. 146712-97-2

S-Bbg-dee

Cat. No.: B585650
CAS No.: 146712-97-2
M. Wt: 532.45
InChI Key: MBLRZZYRPQMWPT-IRXDYDNUSA-N
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Description

S-Bbg-dee (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

  • LogP (octanol-water partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
  • Synthesis: Prepared via palladium-catalyzed cross-coupling in a tetrahydrofuran-water medium at 75°C for 1.33 hours .

Structurally, this compound features a boronic acid group attached to a substituted aromatic ring, with bromine and chlorine substituents influencing its reactivity and stability.

Properties

CAS No.

146712-97-2

Molecular Formula

C21H30BrN3O6S

Molecular Weight

532.45

IUPAC Name

ethyl (4S)-4-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C21H30BrN3O6S/c1-3-30-18(26)10-9-16(23)20(28)25-17(21(29)24-11-19(27)31-4-2)13-32-12-14-5-7-15(22)8-6-14/h5-8,16-17H,3-4,9-13,23H2,1-2H3,(H,24,29)(H,25,28)/t16-,17-/m0/s1

InChI Key

MBLRZZYRPQMWPT-IRXDYDNUSA-N

SMILES

CCOC(=O)CCC(C(=O)NC(CSCC1=CC=C(C=C1)Br)C(=O)NCC(=O)OCC)N

Synonyms

S-4-bromobenzylglutathione diethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

S-Bbg-dee belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions and biomedical applications. Below is a detailed comparison with two structurally and functionally analogous compounds:

(3-Bromo-5-chlorophenyl)boronic acid

  • Structural Similarity: 87% (based on EDKB database substructure matching) .
  • Molecular Formula: C₆H₅BBrClO₂ (identical to this compound).
  • Key Differences:
    • Substituent Position: Bromine and chlorine are meta to each other, whereas this compound’s substituents are ortho/para .
    • LogP: 1.98 (XLOGP3) vs. 2.15 for this compound, indicating slightly lower hydrophobicity .
    • Applications: Primarily used in organic synthesis; lacks documented BBB permeability, unlike this compound .

(6-Bromo-2,3-dichlorophenyl)boronic acid

  • Structural Similarity: 71% .
  • Molecular Formula: C₆H₄BBrCl₂O₂.
  • Key Differences: Halogen Load: Contains two chlorine atoms, increasing electrophilicity but reducing stability in aqueous media . Solubility: 0.18 mg/mL (lower than this compound’s 0.24 mg/mL) . Toxicity Alerts: Brenk alert score of 1.0 (vs.

Table 1: Comparative Properties of this compound and Analogues

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol 270.32 g/mol
LogP (XLOGP3) 2.15 1.98 2.47
Solubility 0.24 mg/mL 0.30 mg/mL 0.18 mg/mL
BBB Permeability Yes No No
Synthetic Accessibility 2.07 1.95 2.20
Toxicity Alerts None None Brenk: 1.0

Data sourced from EDKB and experimental analyses .

Functional Comparison with Polybrominated Diphenyl Ethers (PBDEs)

  • Bioaccumulation: this compound’s Log Kp (-6.21 cm/s) is comparable to PBDEs (e.g., BDE-159S: Log Kp -5.89), suggesting similar dermal absorption risks .

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